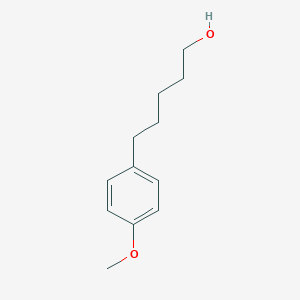

5-(4-Methoxyphenyl)-1-pentanol

Beschreibung

5-(4-Methoxyphenyl)-1-pentanol is a secondary alcohol featuring a pentanol backbone substituted at the fifth carbon with a 4-methoxyphenyl group. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes like ALOX15 (15-lipoxygenase), which plays roles in inflammatory and cancer pathways . The methoxy group enhances lipophilicity and influences binding interactions with enzyme active sites, making it a critical pharmacophore in inhibitor design.

Eigenschaften

Molekularformel |

C12H18O2 |

|---|---|

Molekulargewicht |

194.27 g/mol |

IUPAC-Name |

5-(4-methoxyphenyl)pentan-1-ol |

InChI |

InChI=1S/C12H18O2/c1-14-12-8-6-11(7-9-12)5-3-2-4-10-13/h6-9,13H,2-5,10H2,1H3 |

InChI-Schlüssel |

YFXNGNDJUYSLFZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)CCCCCO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

5-(4-Methoxyphenyl)-1H-indoles vs. 5-(4-Methoxyphenyl)-1H-imidazoles

Evidence from molecular dynamics and virtual docking studies highlights that substituting the indole core (e.g., in 5-(4-Methoxyphenyl)-1H-indoles) with an imidazole ring (e.g., 5-(4-Methoxyphenyl)-1H-imidazoles) reduces inhibitory potency against rabbit ALOX15. The indole derivatives exhibit stronger π-π stacking and hydrogen bonding with the enzyme’s catalytic domain, while imidazole analogues show weaker binding due to altered electronic properties and steric hindrance .

Key Data:

| Compound | IC₅₀ (Rabbit ALOX15) | Binding Energy (kcal/mol) |

|---|---|---|

| 5-(4-Methoxyphenyl)-1H-indole | 2.3 µM | -9.8 ± 0.4 |

| 5-(4-Methoxyphenyl)-1H-imidazole | 15.6 µM | -6.2 ± 0.6 |

N-(2-(5-(4-Methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentyl-benzenesulfonamide

This compound (synthesized via modified Weinstein protocols ) shares the 4-methoxyphenyl motif but incorporates a sulfonamide and pyridine group. The sulfonamide enhances water solubility, but the bulky pyridine moiety reduces membrane permeability compared to 5-(4-Methoxyphenyl)-1-pentanol.

(R)-4-Methoxymethoxy-5-(4-methoxy-phenoxy)-pentan-1-ol

A stereoisomer with additional methoxymethoxy and phenoxy substituents (CAS: 316808-31-8), this compound exhibits higher polarity and reduced metabolic stability due to increased susceptibility to hydrolysis. Its synthetic route involves multi-step protection/deprotection strategies, contrasting with the simpler alkylation used for 5-(4-Methoxyphenyl)-1-pentanol .

Substituent Effects on Physicochemical Properties

- Lipophilicity: The methoxy group in 5-(4-Methoxyphenyl)-1-pentanol increases logP (~2.1) compared to unsubstituted 1-pentanol (logP ~1.0), enhancing membrane permeability.

- Solubility: Imidazole derivatives (e.g., compound 2 in ) show lower aqueous solubility (<0.1 mg/mL) due to planar aromatic cores, whereas 5-(4-Methoxyphenyl)-1-pentanol exhibits moderate solubility (~5 mg/mL) .

- Synthetic Complexity: 5-(Fmoc-amino)-1-pentanol () requires solid-phase synthesis, while 5-(4-Methoxyphenyl)-1-pentanol is synthesized via Friedel-Crafts alkylation, offering scalability advantages .

Functional Group Modifications and Bioactivity

- Amine vs. Alcohol: Replacing the hydroxyl group in 5-(4-Methoxyphenyl)-1-pentanol with an Fmoc-protected amine (as in ) shifts activity toward peptide coupling applications rather than enzyme inhibition .

- Thioether Derivatives: Compounds like 5-{4-[3-(Methylsulfanyl)phenyl]-1-piperazinyl}-1-pentanol () introduce sulfur atoms, improving radical scavenging but reducing specificity for ALOX15 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.